1-(4-Fluorophenyl)cyclopropanamine
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Overview
Description
1-(4-Fluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10FN. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 4-fluorophenyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluorophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor. For example, the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The nitrile group can then be reduced to an amine using hydrogenation or other suitable reducing agents .
Another method involves the cyclopropanation of 4-fluorostyrene using a cyclopropanating agent such as trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The choice of catalysts and reagents, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under suitable conditions.
Reduction: The compound can be reduced to form cyclopropylamines with different substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted phenylcyclopropanamines.
Scientific Research Applications
1-(4-Fluorophenyl)cyclopropanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antidepressants and neurotransmitter modulators.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting antidepressant effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclopropanamine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Chlorophenyl)cyclopropanamine: Chlorine atom at the 3-position on the phenyl ring, leading to different steric and electronic effects.
1-(2-Chlorophenyl)cyclopropanamine:
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its chlorinated analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDJCPUJSHPOJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514362 |
Source
|
Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474709-83-6 |
Source
|
Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Fluorophenyl)cyclopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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